2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1,3-dimethyl-
Description
Chemical Structure and Properties The compound 2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1,3-dimethyl- is a bicyclic heterocycle featuring an imidazole ring fused with a pyridinone moiety. The 1,3-dimethyl substitution at the nitrogen positions of the imidazole ring enhances its stability and modulates its electronic properties. The molecular formula is C₈H₉N₃O, with a calculated molecular weight of 163.18 g/mol (derived from the core structure C₆H₅N₃O with two additional methyl groups).
Synthesis and Applications
The synthesis involves multi-step reactions, starting from 1,3-dihydro-imidazo[4,5-b]pyridin-2-one, which undergoes methylation at the N1 and N3 positions under basic conditions . This compound serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents due to its structural resemblance to purine bases .
Properties
IUPAC Name |
1,3-dimethylimidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-10-6-4-3-5-9-7(6)11(2)8(10)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTMVBNVWJXLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC=C2)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357450 | |
| Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21991-37-7 | |
| Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1,3-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo[4,5-b]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1,3-dimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, such as nitro, halogenated, and alkylated compounds .
Scientific Research Applications
2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1,3-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazo[4,5-b]pyridin-2-one Derivatives
Key Comparative Insights:
Electronic and Steric Effects The 1,3-dimethyl derivative exhibits enhanced stability compared to the unsubstituted parent compound (C₆H₅N₃O, MW 135.12) due to reduced hydrogen-bonding capacity at the N1 and N3 positions .
Biological Activity Thiazolo[4,5-b]pyridin-2-one derivatives (e.g., 5,7-dimethyl variant) demonstrate notable cytotoxicity in vitro, with structural modifications at the 3- and 6-positions significantly impacting anticancer potency . The 3-(piperidin-4-yl) derivative () may target neurological receptors, though pharmacological data remain speculative.
Synthetic Utility
- The 6-bromo-1,3-dimethyl derivative is a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate aryl- or heteroaryl-substituted analogs .
- 1,3-Diallyl-6-bromo derivative () highlights the adaptability of the core structure for introducing functional groups via alkylation.
Safety and Handling Limited safety data exist for the 1,3-dimethyl compound, but the 7-methyl analog (CAS 518038-75-0) has documented safety protocols under UN GHS guidelines, suggesting similar handling precautions for methylated derivatives .
Research Findings and Trends
- Medicinal Chemistry : Derivatives with halogen (e.g., bromine) or aryl substitutions show promise in kinase inhibition (e.g., Aurora kinases) and antibacterial applications .
- Structural Insights : X-ray crystallography of the 6-bromo-1,3-dimethyl derivative reveals near-planar fused rings, with allyl substituents adopting perpendicular orientations relative to the core .
- Synthetic Innovation: Recent patents () describe optimized routes for scalable production of imidazo[4,5-b]pyridin-2-one derivatives, emphasizing green chemistry principles.
Biological Activity
2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1,3-dimethyl- (CAS No. 16328-62-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C6H5N3O
- Molecular Weight : 135.12 g/mol
- Structure : The compound features an imidazo-pyridine core structure which is significant for its biological interactions.
Biological Activity Overview
The biological activity of 2H-Imidazo[4,5-b]pyridin-2-one primarily revolves around its potential as an anticancer agent and its role in inhibiting various kinases.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit Src family kinases (SFKs), which are implicated in the progression of various cancers, particularly glioblastoma multiforme (GBM). For instance, a study demonstrated that derivatives of imidazo[4,5-c]pyridin-2-one exhibited submicromolar inhibition of SFKs and showed antiproliferative effects on GBM cell lines such as U87 and T98G .
The mechanism by which 2H-Imidazo[4,5-b]pyridin-2-one exerts its effects involves:
- Kinase Inhibition : It acts as a competitive inhibitor at the ATP-binding site of SFKs, disrupting their signaling pathways essential for tumor growth and survival.
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Inhibition of Src Kinases : A study identified several imidazo[4,5-c]pyridin-2-one derivatives with potent inhibitory effects on SFKs. The most active compound showed effective binding to the ATP site and was tested against various GBM cell lines with promising results in reducing cell viability .
- Pharmacokinetic Properties : The pharmacokinetic profile suggests that certain derivatives possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics suitable for further development as therapeutics targeting CNS tumors .
- Comparative Studies : Research comparing the efficacy of imidazo compounds demonstrated that modifications to the core structure can enhance biological activity. For example, substituents at specific positions on the imidazo ring significantly influence kinase inhibition potency and selectivity .
Q & A
Q. What are the common synthetic routes for 1,3-dimethylimidazo[4,5-b]pyridin-2-one, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization reactions. A prominent method involves reacting substituted pyridines with alkylating agents under basic conditions. For example, cyclohexylamine and 2-cyanopyridine can undergo cyclization in ethanol or DMF at elevated temperatures (60–100°C) to form the imidazo[4,5-b]pyridine core . Palladium-catalyzed multicomponent reactions are also effective, enabling efficient incorporation of methyl groups at the 1- and 3-positions . Yield optimization requires precise control of solvent polarity, temperature, and catalyst loading (e.g., 5 mol% Pd(OAc)₂ for cross-coupling steps) .
Q. How can the structural identity of this compound be confirmed experimentally?
Key characterization techniques include:
- NMR spectroscopy : Distinct signals for the methyl groups (δ 3.2–3.5 ppm for N–CH₃) and aromatic protons (δ 7.8–8.5 ppm for pyridine/imidazole rings) .
- Mass spectrometry : Molecular ion peaks at m/z 165 (C₈H₉N₃O⁺) and fragmentation patterns matching the heterocyclic core .
- X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.34 Å in the imidazole ring) and confirms planarity of the fused ring system .
Q. What functional groups dominate its reactivity, and how are they identified?
The imidazo[4,5-b]pyridin-2-one core contains:
- N-methyl groups : Electron-donating, reducing electrophilic substitution on the aromatic rings.
- Lactam moiety (C=O) : Participates in hydrogen bonding and nucleophilic attacks (e.g., hydrolysis under acidic conditions) .
- Aromatic π-system : Supports charge-transfer interactions, detectable via UV-Vis (λₘₐₓ ~270 nm) . IR spectroscopy confirms the lactam C=O stretch (~1680 cm⁻¹) and N–H absence (due to methylation) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict regioselectivity in electrophilic substitutions?
Density Functional Theory (DFT) studies reveal that electrophiles (e.g., NO₂⁺) preferentially attack the C5 position due to lower activation energy (ΔG‡ = 12.3 kcal/mol vs. 15.1 kcal/mol at C7). This aligns with frontier molecular orbital analysis showing higher electron density at C5 . Solvent effects (PCM models) further modulate reactivity—polar aprotic solvents like DMF stabilize transition states, enhancing substitution rates .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 10–100 µM) often arise from assay conditions. For example:
- Cell line variability : Melanoma (SK-MEL-28) shows higher sensitivity due to overexpression of kinases targeted by the compound .
- Solubility limitations : Poor aqueous solubility (~0.1 mg/mL) can artificially reduce activity; co-solvents (e.g., DMSO ≤0.1%) or nanoformulations improve bioavailability . Standardized protocols (e.g., MTT assay at 48h incubation) and replicate experiments (n ≥ 3) mitigate variability .
Q. How does methylation at N1/N3 influence binding to protein kinases?
Molecular docking (AutoDock Vina) shows that 1,3-dimethyl derivatives form hydrophobic interactions with kinase ATP pockets (e.g., PKCθ: ΔG = −9.2 kcal/mol). Methyl groups reduce steric clash with Thr442 in the hinge region, improving binding affinity compared to unmethylated analogs (ΔΔG = +1.8 kcal/mol) . Mutagenesis studies (e.g., Thr442Ala) validate these predictions .
Q. What synthetic modifications enhance anticancer potency while minimizing off-target effects?
Structure-activity relationship (SAR) studies highlight:
- C6 substitution : Arylazo groups (e.g., phenylazo) increase cytotoxicity 3-fold (IC₅₀ = 50 µM → 17 µM) by intercalating DNA .
- N3 functionalization : Cyanoethylation improves solubility but reduces selectivity; hydrolysis to carboxylic acids restores specificity for carcinoma cells .
- Hybrid scaffolds : Fusion with morpholine (e.g., 1,3-bis(morpholinomethyl) derivatives) enhances kinase inhibition (Ki = 0.8 nM vs. Aurora A) .
Q. How can solvent and temperature optimize catalytic cyclization for large-scale synthesis?
A DoE (Design of Experiments) approach identifies ethanol (80°C, 12h) as optimal for cyclization (yield = 89%, purity >98%). Key factors:
- Solvent polarity : Ethanol (ET(30) = 51.9) balances reactant solubility and transition-state stabilization .
- Catalyst loading : 2 mol% Pd/C reduces byproduct formation vs. 5 mol% Pd(OAc)₂ .
- Workup : Recrystallization from ethyl acetate/hexane (1:1) achieves >99% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
